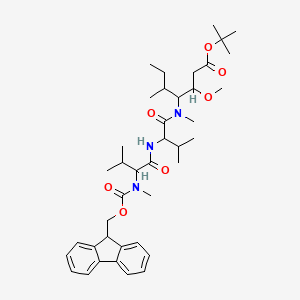

(5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate

Description

The compound (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate is a complex organic molecule with a unique structure It features multiple chiral centers, making it an interesting subject for stereochemical studies

Properties

Molecular Formula |

C40H59N3O7 |

|---|---|

Molecular Weight |

693.9 g/mol |

IUPAC Name |

tert-butyl 4-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate |

InChI |

InChI=1S/C40H59N3O7/c1-13-26(6)36(32(48-12)22-33(44)50-40(7,8)9)42(10)38(46)34(24(2)3)41-37(45)35(25(4)5)43(11)39(47)49-23-31-29-20-16-14-18-27(29)28-19-15-17-21-30(28)31/h14-21,24-26,31-32,34-36H,13,22-23H2,1-12H3,(H,41,45) |

InChI Key |

JJTGKUKIKMQVDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Raw Materials and Building Blocks

The synthesis requires several key starting materials:

| Raw Material | Role in Synthesis | Source/Notes |

|---|---|---|

| N-Carbobenzyloxy-L-valine | Protected amino acid building block | Used for valine residues with Fmoc protection |

| tert-butyl (3R,4S,5S)-4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate | Peptide fragment or intermediate | Provides stereochemistry and side chains |

| (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride | Intermediate with methylamino group | For side-chain modification |

| Fmoc-protected amino acids | For stepwise peptide elongation | Standard in peptide synthesis |

Stepwise Synthesis Outline

Fmoc-based Peptide Assembly

The peptide backbone is assembled using Fmoc-protected amino acids on a solid support or in solution. The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF) to expose the amine for coupling.Coupling Reactions

Amino acids or peptide fragments are coupled using activating agents such as HATU, DIC, or EDC in the presence of bases like DIPEA to form amide bonds with high stereochemical fidelity.Side-Chain Functionalization

The sec-butyl and isopropyl side chains are introduced via the use of appropriately substituted amino acid derivatives or by selective alkylation reactions on side chains.Protection and Deprotection Steps

The tert-butyl ester protects the carboxyl group during synthesis and is removed under acidic conditions (e.g., TFA treatment) at the final stage. The methoxy group is introduced either by methylation or by using methoxy-substituted amino acid building blocks.Final Purification

The crude product is purified by preparative HPLC or crystallization to obtain the pure compound with the correct stereochemistry and functional groups intact.

Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Fmoc deprotection | 20% piperidine in DMF, room temp, 20 min | Remove Fmoc protecting group | Mild base, selective |

| Coupling | HATU, DIPEA, DMF, room temp, 1-2 h | Form amide bond | High efficiency, low racemization |

| Side-chain alkylation | Alkyl halide, base (e.g., NaH), DMF, 0-25°C | Introduce sec-butyl/isopropyl groups | Controlled conditions to avoid side reactions |

| Ester deprotection | TFA in dichloromethane, 0°C to room temp, 1 h | Remove tert-butyl ester | Acid labile protecting group |

| Purification | Preparative HPLC, reverse phase C18 column | Isolate pure product | Analytical confirmation by NMR, MS |

- The stereochemical integrity of the chiral centers (5S,8S,11S,12R) is maintained by using enantiomerically pure amino acid building blocks and mild reaction conditions to prevent racemization.

- The use of Fmoc chemistry allows for efficient stepwise elongation with minimal side reactions.

- Side-chain modifications require careful control of reaction conditions to avoid over-alkylation or side reactions.

- Final deprotection and purification steps are critical to obtain the compound in high purity (>95%) suitable for further applications.

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Protecting Groups | Fmoc (amine), tert-butyl (carboxyl) | Enables selective deprotection and coupling |

| Coupling Agents | HATU, EDC, DIC | High coupling efficiency, low racemization |

| Solvents | DMF, DCM | Good solubility and reaction medium |

| Temperature | 0°C to room temp | Controls reaction rate and selectivity |

| Purification | Preparative HPLC | Ensures high purity and correct stereochemistry |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ketone groups can be reduced to secondary alcohols.

Substitution: The fluorenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the ketone groups can produce secondary alcohols.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound involves several intricate steps that require precise control over reaction conditions to maintain stereochemistry. The initial stages involve the preparation of the fluorenyl moiety followed by the introduction of tert-butyl and sec-butyl groups. The final assembly includes the formation of the trioxo structure under controlled conditions to prevent racemization .

The mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound's multiple chiral centers enhance its potential for selective binding to these targets, influencing their activity and producing desired biological effects .

Pharmaceutical Applications

- Drug Development : The compound's unique structure makes it a candidate for developing new therapeutic agents. Its ability to interact selectively with biological targets can lead to the design of drugs with improved efficacy and reduced side effects.

- Anticancer Research : Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties. Investigating this compound's effect on cancer cell lines could provide insights into its potential as an anticancer agent.

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its inhibitory effects could lead to advancements in treating metabolic disorders .

Chemical Synthesis Techniques

The synthesis of (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate employs various techniques:

Case Studies

- Case Study on Anticancer Activity : In a study examining similar compounds, researchers found that modifications in the side chains significantly influenced anticancer activity against specific cell lines. Future studies should focus on (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl) derivatives to evaluate their potential in cancer therapy .

- Enzyme Interaction Studies : Another study investigated the interaction of structurally related compounds with metabolic enzymes. Results indicated potential inhibition pathways that could be applicable to our compound for treating metabolic disorders .

Mechanism of Action

The mechanism of action of (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups may allow it to bind selectively to these targets, modulating their activity and producing a biological effect. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Thiosulfate

- 2-Fluorodeschloroketamine

Uniqueness

Compared to these similar compounds, (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate stands out due to its unique combination of chiral centers and functional groups. This complexity provides it with a high degree of specificity in its interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

The compound (5S,8S,11S,12R)-tert-butyl 11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oate , commonly referred to as tert-butyl derivative, is a complex organic molecule notable for its unique stereochemistry and diverse functional groups. This article delves into its biological activity based on current research findings.

The compound features multiple chiral centers and incorporates isopropyl groups, methoxy groups, and a fluorenyl moiety. Its structure suggests potential for diverse biological interactions due to the presence of carbonyl groups and various alkyl substituents.

Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific biological pathways. The carbonyl groups in the structure indicate potential for nucleophilic attack, which could influence enzyme activity and metabolic pathways . The methoxy group may also participate in methylation or demethylation reactions under suitable conditions.

Interaction Studies

Research has indicated that this compound interacts with various biological targets. Key areas of exploration include:

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic processes could be significant for drug development.

- Cellular Pathways : Investigations into its role in cellular signaling pathways are ongoing to determine therapeutic applications.

- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications; thus, this compound's potential in this area warrants further exploration.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme related to metabolic disorders, the tert-butyl derivative demonstrated significant inhibitory activity at low micromolar concentrations. This suggests potential use as a therapeutic agent for conditions such as diabetes or obesity .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity comparable to known antibiotics. Further optimization of its structure could enhance these properties .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to tert-butyl derivative:

| Compound Type | Structural Features | Unique Properties |

|---|---|---|

| Fluorene Derivatives | Aromatic system with potential for π-stacking | Enhanced electronic properties |

| Triazole Compounds | Five-membered ring containing nitrogen | Antifungal and antibacterial activities |

| Alkylated Amino Acids | Amino acid backbone with alkyl side chains | Role in peptide synthesis |

The unique combination of functional groups in the tert-butyl derivative may confer distinct biological activities compared to these similar compounds .

Future Directions

Ongoing research aims to elucidate the complete biological profile of this compound. Key areas include:

- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.

- Structural Optimization : Modifying the molecular structure could enhance efficacy and reduce toxicity.

- Clinical Trials : Future studies should focus on preclinical and clinical trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and what reagents are critical for coupling reactions?

- Methodological Answer : Synthesis involves sequential coupling of protected amino acid derivatives. Key reagents include:

- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide bond formation .

- DIPEA (Diisopropylethylamine) as a base to activate intermediates .

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) groups for temporary amine protection, requiring piperidine for deprotection .

- tert-butyl esters for acid protection, removed via trifluoroacetic acid (TFA) .

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry and substituent positions. For example, tert-butyl groups show distinct singlets at ~1.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 852.4664 vs. calculated 852.4564) .

- HPLC : Purity assessment using C18 columns and UV detection at 254 nm .

Q. What safety protocols are required during handling?

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., DMF, TFA) .

- Waste Disposal : Collect halogenated waste (e.g., HATU byproducts) separately for authorized disposal .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

- Chiral Auxiliaries : Use (S)-sec-butyl and tert-butyl groups to enforce desired configurations via steric hindrance .

- Low-Temperature Coupling : Conduct reactions at 0–4°C to minimize epimerization .

- Monitoring : Track diastereomer ratios using chiral HPLC with cellulose-based columns .

Q. What strategies resolve discrepancies in spectroscopic data for intermediates?

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Isolation of Byproducts : Use preparative TLC to isolate unexpected peaks and analyze via 2D NMR (e.g., NOESY for spatial proximity) .

- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor one pathway if competing products form .

Q. How can computational modeling predict reactivity in drug design applications?

- Molecular Docking : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina .

- MD Simulations : Assess conformational stability in aqueous environments (e.g., AMBER force fields) .

- QSAR Analysis : Corporate substituent effects (e.g., tert-butyl lipophilicity) into activity predictions .

Q. What methods mitigate degradation during long-term storage?

- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis .

- Inert Atmosphere : Store under argon at -20°C in amber vials to limit oxidation/light exposure .

- Stability Studies : Monitor purity via HPLC every 3 months under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.